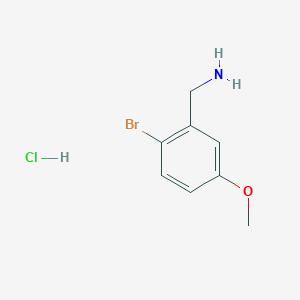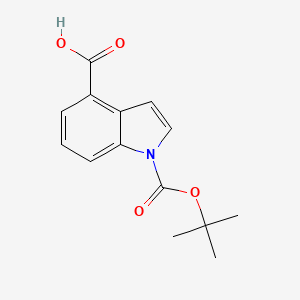
1-Boc-4-Carboxyindol
Übersicht
Beschreibung
1-Boc-4-carboxyindole, also known as 1-tert-Butoxycarbonylindole-4-carboxylic acid, is a chemical compound with the molecular formula C14H15NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 1-Boc-4-carboxyindole can be achieved from carbon dioxide and 1H-Indole-1-carboxylic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The 1-Boc-4-carboxyindole molecule contains a total of 35 bonds. There are 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 Pyrrole .Chemical Reactions Analysis
The Boc group in 1-Boc-4-carboxyindole is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
1-Boc-4-carboxyindole has a molecular weight of 261.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Histamin-H3-Antagonisten
1-Boc-4-Carboxyindol: dient als ein wichtiges Zwischenprodukt bei der Synthese von Histamin-H3-Antagonisten . Diese Antagonisten sind von entscheidender Bedeutung bei der Erforschung neurologischer Erkrankungen und haben potenzielle therapeutische Anwendungen für Krankheiten wie Alzheimer, Narkolepsie und Fettleibigkeit. Die Carbonsäuregruppe der Verbindung ermöglicht eine weitere Funktionalisierung, wodurch sie zu einem vielseitigen Baustein in der medizinischen Chemie wird.
Inhibitoren der humanen Retikulozyten-15-Lipoxygenase-1
Forscher verwenden This compound bei der Entwicklung selektiver Inhibitoren der humanen Retikulozyten-15-Lipoxygenase-1 . Dieses Enzym ist an verschiedenen entzündlichen und hyperproliferativen Erkrankungen beteiligt. Inhibitoren, die auf dem Indol-Gerüst basieren, können helfen, die Rolle des Enzyms zu verstehen und möglicherweise zu entzündungshemmenden Medikamenten führen.
Hedgehog-Signalweg-Inhibitoren
Die Verbindung wird verwendet, um Inhibitoren der Gli1-vermittelten Transkription im Hedgehog-Signalweg zu erzeugen . Eine abnorme Aktivierung dieses Signalwegs ist mit verschiedenen Krebsarten verbunden. Durch die Hemmung von Gli1 können Forscher therapeutische Wege zur Behandlung solcher bösartigen Erkrankungen erforschen.
SARS-CoV-3CL-Proinhibitoren
Inmitten der laufenden Forschung nach antiviralen Wirkstoffen wurde This compound bei der Synthese von Pyridinylcarboxylaten eingesetzt, die als SARS-CoV-3CL-Proinhibitoren wirken . Diese Verbindungen werden auf ihr Potenzial untersucht, die Hauptprotease des Coronavirus zu hemmen, die für die Virusreplikation unerlässlich ist.
CCR3-Membran-bindende Liganden
Das Indolderivat ist ein Reaktant zur Herstellung substituierter Bipiperidinylmethylamide, die als CCR3-Membran-bindende Liganden dienen . CCR3 ist ein Chemokinrezeptor, der an allergischen Entzündungsreaktionen beteiligt ist, und seine gezielte Ansprache kann zu neuen Behandlungen für Erkrankungen wie Asthma und allergische Rhinitis führen.
Histondeacetylase-Inhibitoren
This compound: ist auch ein Vorläufer für die Synthese von Indolamidhydroxamsäuren, potente Inhibitoren von Histondeacetylasen (HDACs) . HDAC-Inhibitoren sind eine Klasse von Verbindungen, die in der Krebstherapie vielversprechend sind, indem sie das Tumorzellwachstum stoppen, die Differenzierung und die Apoptose induzieren.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFITLRCKIRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677964 | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848444-79-1 | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)
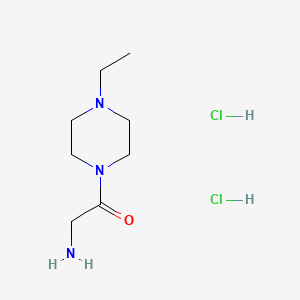

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
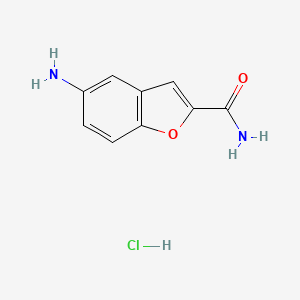
![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)

![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)

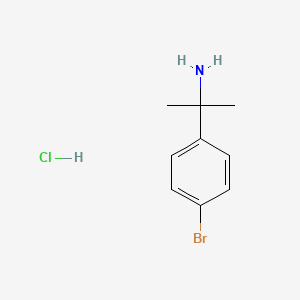


![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
